molecular formula C17H21BrN2O5 B1260886 methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate

methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate

Cat. No. B1260886
M. Wt: 413.3 g/mol
InChI Key: HMSCJMKJTWCPID-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoic acid methyl ester is a member of benzodioxoles.

Scientific Research Applications

Crystallographic Analysis

The molecular structure and crystallographic properties of compounds similar to methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate have been extensively studied. For example, the complete molecule of a related compound, 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine, is generated by a center of inversion, showing weak π–π intermolecular interactions that provide some packing stability (Jasinski, Golen, Praveen, Narayana, & Yathirajan, 2011).

Synthesis and Structural Elucidation

Various studies have explored the synthesis and structural elucidation of compounds related to the title compound. In one such study, the synthesis and organic impurity profile of methylone prepared from catechol was examined, leading to the identification of several organic impurities in 1,3-benzodioxole and related compounds (Heather, Bortz, Shimmon, & McDonagh, 2017).

Schiff Base Compounds

Research on Schiff base compounds derived from hydrazinyl-quinoline, which share structural similarities with the target molecule, has provided insights into their molecular structures and theoretical studies. These compounds have been examined by X-ray crystallography and other computational methods (Jasinski, Butcher, Mayekar, Yathirajan, Narayana, & Sarojini, 2010).

Pharmaceutical Applications

The title compound's structural relatives have been synthesized and evaluated for various pharmaceutical applications, such as anticonvulsant and neurotoxicity effects. This highlights the potential medical relevance of these types of compounds (Shaquiquzzaman, Khan, Amir, & Alam, 2012).

Synthesis and Physical-Chemical Properties

Studies on the synthesis and physical-chemical properties of similar compounds, like 8-bromo-3-methyl-7-α-methylbenzylxanthine derivatives, have been conducted to explore their potential in medical practice. These studies focus on the synthesis methods and the characterization of these compounds (Ivanchenko, 2018).

Chemosensors and Fluoride Ion Detection

Research has been conducted on the development of chemosensors based on 1,8-naphthalimide derivatives, relevant to the structure of the target compound, for detecting fluoride ions. These studies explore the potential of such compounds in environmental and analytical chemistry (Zhang, Zhang, Ding, & Gao, 2020).

properties

Product Name

methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate

Molecular Formula

C17H21BrN2O5

Molecular Weight

413.3 g/mol

IUPAC Name

methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate

InChI

InChI=1S/C17H21BrN2O5/c1-23-17(22)7-5-3-2-4-6-16(21)20-19-10-12-8-14-15(9-13(12)18)25-11-24-14/h8-10H,2-7,11H2,1H3,(H,20,21)/b19-10+

InChI Key

HMSCJMKJTWCPID-VXLYETTFSA-N

Isomeric SMILES

COC(=O)CCCCCCC(=O)N/N=C/C1=CC2=C(C=C1Br)OCO2

Canonical SMILES

COC(=O)CCCCCCC(=O)NN=CC1=CC2=C(C=C1Br)OCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate
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methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate

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